molecular formula C8H5NOSe B14290533 1,3-Benzoselenazole-2-carbaldehyde CAS No. 119151-39-2

1,3-Benzoselenazole-2-carbaldehyde

Cat. No.: B14290533
CAS No.: 119151-39-2
M. Wt: 210.10 g/mol
InChI Key: VKYNNAZUYTZYMX-UHFFFAOYSA-N
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Description

1,3-Benzoselenazole-2-carbaldehyde is an organoselenium compound that features a benzene ring fused with a selenazole ring, which contains selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoselenazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of zinc bis(o-aminoselenoate) with acid chlorides . Another method includes the reaction of bis(o-aminophenyl) diselenide with aldehydes promoted by sodium metabisulfite . Additionally, a one-pot preparation method using N-(acetyl)benzoyl-2-iodoanilines via microwave-assisted methodology has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the one-pot microwave-assisted method, suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoselenazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 1,3-Benzoselenazole-2-carboxylic acid.

    Reduction: 1,3-Benzoselenazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzoselenazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzoselenazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole-2-carbaldehyde: Contains sulfur instead of selenium.

    1,3-Benzoxazole-2-carbaldehyde: Contains oxygen instead of selenium.

    1,3-Benzimidazole-2-carbaldehyde: Contains nitrogen instead of selenium.

Uniqueness

1,3-Benzoselenazole-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced antioxidant properties and different reactivity profiles, making them valuable in various applications.

Properties

CAS No.

119151-39-2

Molecular Formula

C8H5NOSe

Molecular Weight

210.10 g/mol

IUPAC Name

1,3-benzoselenazole-2-carbaldehyde

InChI

InChI=1S/C8H5NOSe/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

VKYNNAZUYTZYMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C([Se]2)C=O

Origin of Product

United States

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